Bicyclo[4.3.1]deca-2,4,6,8-tetraene
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Overview
Description
Bicyclo[431]deca-2,4,6,8-tetraene is an organic compound with the molecular formula C10H10 It is a bicyclic hydrocarbon that features a unique structure with alternating double bonds, making it a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This reaction typically uses m-chloroperbenzoic acid as an oxidizing agent, leading to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols .
Industrial Production Methods
While specific industrial production methods for bicyclo[43
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bicyclo[4.3.1]deca-2,4,6,8-tetraene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Industry: Used in the development of new materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism by which bicyclo[4.3.1]deca-2,4,6,8-tetraene exerts its effects is primarily through its ability to participate in various chemical reactions. Its conjugated system allows it to interact with different molecular targets, facilitating reactions such as electrophilic addition and cycloaddition. The pathways involved often depend on the specific reagents and conditions used in the reactions.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nonane
- Bicyclo[2.2.1]heptane
Uniqueness
Bicyclo[431]deca-2,4,6,8-tetraene is unique due to its specific bicyclic structure with alternating double bonds, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
61096-23-9 |
---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
bicyclo[4.3.1]deca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C10H10/c1-2-5-10-7-3-6-9(4-1)8-10/h1-7,9H,8H2 |
InChI Key |
IGMBYMICSSKWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC1=CC=C2 |
Origin of Product |
United States |
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